molecular formula C20H21NO B14126543 N-(4-methoxybenzyl)tetrahydrocarbazole

N-(4-methoxybenzyl)tetrahydrocarbazole

Cat. No.: B14126543
M. Wt: 291.4 g/mol
InChI Key: SQELPUHCXUEION-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)tetrahydrocarbazole is a synthetic tetrahydrocarbazole derivative intended for research use by qualified professionals. The tetrahydrocarbazole scaffold is recognized in medicinal chemistry as a privileged structure present in compounds with diverse biological activities. Tetrahydrocarbazole derivatives have been investigated as selective androgen receptor modulators (SARMs) for potential applications in metabolic bone diseases and muscle wasting . This core structure is also a key intermediate in synthetic pathways for constructing more complex carbazole alkaloids and pharmacologically active molecules . The specific substitution pattern of the N-(4-methoxybenzyl) group on the tetrahydrocarbazole core is designed to modulate the compound's physicochemical properties and receptor binding affinity. Researchers utilize such compounds as reference standards or building blocks in the synthesis of novel molecules for biological screening. This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes and is not a guarantee of specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C20H21NO/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3

InChI Key

SQELPUHCXUEION-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for N 4 Methoxybenzyl Tetrahydrocarbazole and Its Congeners

Classical and Contemporary Approaches to Tetrahydrocarbazole Core Synthesis

The formation of the tetrahydrocarbazole ring system is a cornerstone of these synthetic efforts. Over the years, numerous methods have been developed, with the Fischer indole (B1671886) synthesis being the most prominent classical approach. More contemporary methods, including electrochemical and various catalytic systems, have emerged to provide milder and more efficient alternatives.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and versatile method for constructing indole rings, including the tetrahydrocarbazole core. acs.org The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde. youtube.com For the synthesis of the tetrahydrocarbazole scaffold, cyclohexanone (B45756) is the ketone of choice. wjarr.com

The general mechanism proceeds through the formation of a phenylhydrazone from phenylhydrazine (B124118) and cyclohexanone. This intermediate then tautomerizes to an enamine, which, after protonation, undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. The resulting diimine cyclizes to form an aminoacetal, and subsequent elimination of ammonia (B1221849) under acidic conditions yields the aromatic tetrahydrocarbazole ring. youtube.com

A variety of Brønsted and Lewis acids can catalyze this reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid, zinc chloride, and boron trifluoride. wjarr.comorganic-chemistry.org Optimizations of the classical Fischer indole synthesis have focused on improving yields, reducing reaction times, and employing milder conditions. One significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction. wjarr.com For instance, the reaction of phenylhydrazine and cyclohexanone with zinc chloride as a catalyst under microwave irradiation for 3 minutes can produce 1,2,3,4-tetrahydrocarbazole (B147488) in a 76% yield. Replacing zinc chloride with p-toluenesulfonic acid (p-TSA) under similar conditions can further improve the yield to 91-93%. wjarr.com

For the direct synthesis of N-substituted tetrahydrocarbazoles, such as N-(4-methoxybenzyl)tetrahydrocarbazole, two main strategies within the Fischer indole synthesis framework are employed. The first involves the use of an N-substituted phenylhydrazine. For example, the condensation of N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone has been shown to produce N-alkyl-tetrahydrocarbazoles. cdnsciencepub.com The second, and often more versatile approach, is a one-pot, three-component reaction that combines the Fischer indole synthesis with a subsequent N-alkylation step. rsc.org In this protocol, an arylhydrazine, a ketone, and an alkyl halide are reacted in a single pot. This method has been successfully used to synthesize 9-benzyl-2,3,4,9-tetrahydrocarbazole in 72% yield from cyclohexanone, phenylhydrazine hydrochloride, and benzyl (B1604629) bromide. rsc.org This one-pot approach is highly adaptable for the synthesis of this compound by using 4-methoxybenzyl bromide as the alkylating agent.

Catalyst/ReagentReaction ConditionsProductYield (%)
Zinc ChlorideMicrowave (600W), 3 min1,2,3,4-Tetrahydrocarbazole76
p-Toluenesulfonic acidMicrowave (600W)1,2,3,4-Tetrahydrocarbazole91-93
-One-pot, three-component9-Benzyl-2,3,4,9-tetrahydrocarbazole72

Electrochemical synthesis offers a green and efficient alternative for the construction of tetrahydrocarbazole scaffolds, often avoiding the need for harsh reagents and transition-metal catalysts. rsc.org These methods utilize an electric current to drive the desired chemical transformations.

One such method involves a sulfonylation-triggered cyclization of indole derivatives to yield functionalized tetrahydrocarbazoles. rsc.org This approach is notable for its mild conditions and avoidance of metal catalysts and chemical oxidizing agents. Another electrochemical strategy involves the annulation of indole-tethered alkynes, which leads to the formation of exocyclic alkenyl tetrahydrocarbazoles. acs.org

While direct electrochemical synthesis of N-substituted tetrahydrocarbazoles is not extensively documented, these methods provide a valuable route to the core tetrahydrocarbazole structure. The resulting unsubstituted tetrahydrocarbazole can then be subjected to standard N-alkylation procedures to introduce the desired N-(4-methoxybenzyl) group. The electrochemical oxidation of 1,2,3,4-tetrahydrocarbazole itself has been studied, leading to the formation of dehydrodimers, indicating the reactivity of the tetrahydrocarbazole core under electrochemical conditions.

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of tetrahydrocarbazoles has benefited significantly from the development of various catalytic systems, including those based on metal, Brønsted acid, and zeolite catalysts.

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are crucial for the construction of the tetrahydrocarbazole ring. Palladium-based catalysts have been particularly prominent in this area.

A notable palladium-catalyzed method involves the annulation of o-iodoanilines with ketones. orgsyn.org This reaction is applicable to a variety of substituted o-iodoanilines and cyclic ketones, offering a regioselective route to tetrahydrocarbazoles. The process typically uses a palladium source, such as palladium acetate (B1210297) (Pd(OAc)2), in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org

Another palladium-catalyzed approach is the intramolecular amination of alkenes. labxing.com While this method has been demonstrated for the synthesis of dihydropyrrole derivatives, similar strategies can be conceptually applied to the formation of the tetrahydrocarbazole ring from appropriately designed precursors. Furthermore, palladium-catalyzed N-tert-prenylations of indoles have been reported, showcasing the utility of palladium in N-alkylation reactions of indole derivatives. nih.gov

A patented method for the synthesis of N-alkyl carbazoles involves the dehydrogenation of N-alkyl tetrahydrocarbazoles using a metal catalyst, such as palladium on carbon (Pd/C). google.com This process implies an initial formation of the N-alkyl tetrahydrocarbazole, which can be achieved by reacting 2-chlorocyclohexanone (B41772) with an N-alkylaniline, followed by cyclization. google.com

Catalyst/ReagentReactantsProductYield (%)
Pd(OAc)2 / DABCOo-Iodoaniline, Cyclohexanone1,2,3,4-Tetrahydrocarbazole65
Pd/C9-Ethyl-1,2,3,4-tetrahydrocarbazole9-Ethylcarbazole>98 (conversion)

Brønsted acids are effective catalysts for various cyclization reactions leading to the formation of the tetrahydrocarbazole core. A p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles has been developed for the synthesis of 4-functionalized tetrahydrocarbazol-1-ones. nih.gov This reaction proceeds through an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by the reaction of the intermediate with an external nucleophile. nih.gov

A particularly relevant method for the synthesis of N-substituted tetrahydrocarbazoles involves a gold and Brønsted acid co-catalyzed reaction. uzh.ch This dual catalytic system promotes the reaction of cyclopropyl (B3062369) alkynes with N-protected indoles, such as N-benzyl or N-methyl indole, to afford highly substituted tetrahydrocarbazoles. uzh.ch The reaction is regioselective and tolerates various substituents on both the indole and the cyclopropyl alkyne components. This methodology is directly applicable to the synthesis of this compound by employing N-(4-methoxybenzyl)indole as the starting material. The use of different Brønsted acids, such as trifluoroacetic acid (TFA), has been explored in this context. uzh.ch

CatalystReactantsProduct TypeYield (%)
p-Toluenesulfonic acid4-(Indol-2-yl)-4-oxobutanal derivatives4-Functionalized tetrahydrocarbazol-1-onesHigh
Gold complex / TFACyclopropyl alkynes, N-benzyl/methyl indolesHighly substituted tetrahydrocarbazoles42-95

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry due to their ordered pore structure and tunable acidity. mdpi.com Their application in the synthesis of tetrahydrocarbazoles typically involves their use as solid acid catalysts in reactions analogous to the Fischer indole synthesis.

The synthesis of 1,2,3,4-tetrahydrocarbazole can be achieved by reacting phenylhydrazine and cyclohexanone in the presence of various zeolite catalysts, such as H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, and H-ZSM-5, in acetic acid. The yields of these reactions are reported to be in the range of 35-69%. wjarr.com The shape-selective nature of zeolites can influence the product distribution and reaction rates. While specific examples for the synthesis of N-substituted tetrahydrocarbazoles using zeolite catalysts are not extensively detailed in the literature, the general applicability of zeolites in Fischer-type indolizations suggests their potential utility in this area, likely in a manner similar to other solid acid catalysts.

Thermal Cyclization Routes

The formation of the tetrahydrocarbazole ring system is frequently accomplished through thermal cyclization methods, with the Fischer indole synthesis being a prominent and widely utilized approach. wikipedia.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a cyclohexanone derivative. wikipedia.org

The Fischer-Borsche reaction is a notable variation of this method for preparing substituted 1,2,3,4-tetrahydrocarbazoles. wjarr.com In this process, a substituted phenylhydrazine, such as 4-methoxyphenylhydrazine, is condensed with a cyclohexanone. The resulting arylhydrazone then undergoes a sigmatropic rearrangement in the presence of an acid like acetic acid or hydrochloric acid to yield the corresponding substituted 1,2,3,4-tetrahydrocarbazole. wjarr.com

Another thermal cyclization route involves the heating of the oxime of 2-phenylcyclohexanone (B152291) in aqueous ethanol, which directly yields 1,2,3,4-tetrahydrocarbazole. wikipedia.orgwjarr.com These thermal methods provide a foundational strategy for accessing the core heterocyclic structure, which can then be further functionalized.

Table 1: Comparison of Thermal Cyclization Routes for Tetrahydrocarbazole Synthesis

Method Starting Materials Conditions Key Features Reference
Fischer Indole Synthesis Phenylhydrazine, Cyclohexanone Acid catalyst (e.g., acetic acid, HCl), Heat Versatile and widely used for substituted derivatives. wikipedia.org
Fischer-Borsche Reaction Substituted Phenylhydrazine, Substituted Cyclohexanone Acetic acid/HCl, Heat Allows for the introduction of substituents on both rings. wjarr.com
Löffler-Ginsburg Method Oxime of 2-phenylcyclohexanone Aqueous ethanol, Heat A direct cyclization of a pre-formed precursor. wikipedia.orgwjarr.com

N-Alkylation Strategies for Introducing the 4-Methoxybenzyl Moiety

Once the tetrahydrocarbazole core is synthesized, the 4-methoxybenzyl group is typically introduced onto the nitrogen atom through N-alkylation reactions.

The most straightforward method for introducing the 4-methoxybenzyl group is through direct N-alkylation of a pre-formed tetrahydrocarbazole. This reaction is generally carried out by treating the tetrahydrocarbazole with a 4-methoxybenzyl halide, such as 4-methoxybenzyl bromide, in the presence of a base.

Commonly used bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base deprotonates the nitrogen of the tetrahydrocarbazole, forming a nucleophilic anion that then attacks the electrophilic carbon of the 4-methoxybenzyl bromide, resulting in the formation of the N-C bond.

The choice of base and solvent can be crucial for achieving high yields and selectivity, as competitive C-alkylation can sometimes occur. Elevating the reaction temperature can also improve the rate and selectivity of N-alkylation.

Table 2: Conditions for Direct N-Alkylation of Tetrahydrocarbazoles

Alkylating Agent Base Solvent Temperature Outcome
4-Methoxybenzyl bromide Sodium Hydride (NaH) DMF or THF Room temperature to 80°C High yield of N-alkylated product
Benzyl bromide Sodium Hydride (NaH) THF/DMF mixtures 80°C Complete N-alkylation

An alternative strategy involves the initial N-alkylation of the tetrahydrocarbazole with a propargyl group, which can then be further modified. This approach introduces a versatile alkyne functional group that can participate in a variety of subsequent chemical transformations.

The initial N-propargylation is typically achieved by reacting the tetrahydrocarbazole with propargyl bromide under basic conditions, similar to those used for direct N-alkylation. The resulting N-propargyltetrahydrocarbazole serves as a key intermediate.

The terminal alkyne of the propargyl group can then be subjected to a wide range of reactions, such as:

Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to introduce triazole-containing moieties.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to introduce further aromatic or unsaturated substituents.

Hydration: The alkyne can be hydrated to form a ketone, which can then be used in further functionalization.

Reduction: The triple bond can be partially or fully reduced to an alkene or alkane, respectively.

This two-step approach allows for the introduction of a wider variety of substituents at the nitrogen atom, connected through a three-carbon linker.

Advanced Synthetic Protocols for Highly Substituted Tetrahydrocarbazoles

For the synthesis of more complex and highly substituted tetrahydrocarbazole architectures, advanced synthetic methods are employed, including gold-catalyzed reactions and multi-component approaches.

Gold catalysis has emerged as a powerful tool in organic synthesis for the formation of complex cyclic and polycyclic systems. Gold catalysts, typically in the form of gold(I) or gold(III) complexes, are highly effective in activating alkynes and allenes towards nucleophilic attack.

In the context of tetrahydrocarbazole synthesis, gold-catalyzed intramolecular annulation reactions can be utilized to construct the carbazole (B46965) ring system with a high degree of complexity. For instance, N-propargylanilines bearing a conjugated diyne moiety can undergo a gold-catalyzed tricyclization cascade to form fused carbazoles. This reaction proceeds through the formation of an indole intermediate with a concurrent rearrangement of the N-propargyl group, followed by intramolecular nucleophilic addition and hydroalkenylation.

These gold-catalyzed methods often proceed with high atom economy and under mild reaction conditions, allowing for the synthesis of intricate molecular architectures that would be challenging to access through traditional methods.

Table 3: Examples of Gold-Catalyzed Reactions in Carbazole Synthesis

Reaction Type Starting Materials Catalyst Product Key Features
Intramolecular Indole/Alkyne Cyclization 3-Alkynyl-bearing indoles with diol groups Gold catalyst Highly functionalized 3-allenylindoles Cascade cyclization/fragmentation
Tricyclization of Conjugated Diynes N-propargylanilines with a conjugated diyne Homogeneous gold(I) catalyst Fused carbazoles 100% atom economy, one-pot synthesis
Annulation of Azide-Diynes and Arenes Conjugated alkynes with an azido (B1232118) group and arenes Gold(I) catalyst Annulated [c]carbazoles Cascade reaction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of highly substituted tetrahydrocarbazoles, copper-catalyzed multi-component reactions have been developed. For example, a three- or four-component reaction of a 2-methylindole, an aromatic aldehyde, and various cyclic dienophiles in the presence of copper sulfate (B86663) can afford diverse spirotetrahydrocarbazoles in good yields and with high diastereoselectivity.

In these reactions, the dienophile can be generated in situ, further increasing the efficiency of the process. This approach allows for the one-pot construction of complex spiro-fused tetrahydrocarbazole frameworks with multiple points of substitution, providing rapid access to libraries of structurally diverse compounds.

Domino-Ring Opening-Cyclization Strategies

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which a single synthetic operation builds complex molecular structures from simple starting materials without isolating intermediates. A particularly elegant approach for synthesizing highly functionalized tetrahydrocarbazoles is the Domino-Ring Opening-Cyclization (DROC) of donor-acceptor (DA) cyclopropanes with substituted 2-vinylindoles. acs.orgacs.org

This methodology involves the reaction of a DA-cyclopropane with an indole bearing an activated olefin substituent. The reaction is typically catalyzed by a Lewis acid, which activates the cyclopropane (B1198618) ring. acs.org The indole nitrogen then acts as a nucleophile, attacking and opening the three-membered ring. This ring-opening step generates a malonate anion intermediate which is tethered to the indole structure. acs.org In a subsequent intramolecular Michael addition, this anion attacks the activated olefin, leading to the formation of the six-membered carbocyclic ring and completing the tetrahydrocarbazole framework. acs.orgacs.org

A key advantage of this strategy is the high level of diastereoselectivity, often achieving up to 99% de, with a cis alignment of the substituents on the newly formed six-membered ring. acs.orgacs.org The reaction mechanism proceeds through a half-chair-like transition state where the activated olefin adopts a more stable pseudoaxial position to generate the final product. acs.org This method has been successfully applied to a variety of functionalized DA-cyclopropanes and substituted 2-vinylindoles, demonstrating its broad scope for producing diverse tetrahydrocarbazole congeners. acs.org

For instance, the reaction of various DA-cyclopropanes with 2-indolylnitroethylene or indole-substituted alkylidene malonate under optimized conditions (often using a Lewis acid catalyst like Yb(OTf)₃ in a solvent such as dichloroethane) consistently yields highly substituted tetrahydrocarbazoles in good to excellent yields. acs.org

Table 1: Examples of Tetrahydrocarbazole Synthesis via DROC Strategy acs.org

Entry DA-Cyclopropane Substituent Vinylindole Type Product Yield (%) Diastereomeric Excess (de %)
1 Phenyl 2-indolylnitroethylene 92 99
2 4-Chlorophenyl 2-indolylnitroethylene 93 99
3 4-Fluorophenyl 2-indolylnitroethylene 95 99
4 Naphthyl 2-indolylnitroethylene 90 99
5 Thiophenyl 2-indolylnitroethylene 88 99

Solvent System Investigations and Reaction Condition Optimization

Optimizing reaction conditions, particularly the solvent system, is crucial for enhancing the efficiency, yield, and environmental friendliness of synthetic routes to tetrahydrocarbazoles.

Ionic liquids (ILs) have emerged as green alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. scispace.comdcu.ie In the context of tetrahydrocarbazole synthesis, particularly the Fischer indole synthesis, ionic liquids have been shown to act as both the solvent and catalyst. scispace.comresearchgate.net

One commonly used ionic liquid is 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)]. scispace.comresearchgate.net Studies have demonstrated that using [bmim(BF4)] as a catalyst in methanol (B129727) for the reaction between substituted phenylhydrazines and cyclohexanone can produce tetrahydrocarbazoles in excellent yields and with shorter reaction times compared to traditional methods. scispace.com The ionic liquid's efficiency is attributed to its ability to facilitate the acid-catalyzed cyclization inherent in the Fischer indole synthesis. scispace.com Furthermore, the IL can often be recovered and reused for several reaction cycles without a significant loss of catalytic activity, adding to the economic and environmental benefits of the process. scispace.com

In some protocols, pyridinium-based ionic liquids have been used in conjunction with traditional Lewis acids like ZnCl₂ under microwave irradiation. researchgate.net This combination has been found to afford better yields of 1,2,3,4-tetrahydrocarbazole than when either the ionic liquid or the Lewis acid is used alone, suggesting a synergistic catalytic effect. researchgate.net

Table 2: Effect of Ionic Liquid [bmim(BF4)] on Tetrahydrocarbazole Synthesis scispace.com

Entry Substrate (Phenylhydrazine) Catalyst Loading (mol%) Time (h) Yield (%)
1 Phenylhydrazine HCl 20 1.0 95
2 4-Methylphenylhydrazine HCl 20 1.5 92
3 4-Methoxyphenylhydrazine HCl 20 1.5 90
4 4-Chlorophenylhydrazine HCl 20 2.0 85

Microwave-assisted organic synthesis (MAOS) has become a popular technology for accelerating chemical reactions. tandfonline.comtandfonline.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. tandfonline.comresearchgate.net

For the synthesis of 1,2,3,4-tetrahydrocarbazoles, microwave irradiation has been effectively applied to the Fischer indole synthesis and the Bischler synthesis. tandfonline.comwjarr.com In one approach, a mixture of an appropriate aniline (B41778) and a 2-bromocyclohexanone (B1249149) is irradiated with microwaves in a high-boiling solvent like 2-ethoxyethanol. tandfonline.comtandfonline.com This one-pot procedure proceeds without the need for an additional catalyst, offering a simple, rapid, and efficient route to a variety of substituted tetrahydrocarbazoles. tandfonline.com The choice of solvent is critical, with higher-boiling polar solvents generally giving better yields under microwave conditions. tandfonline.com

Compared to conventional heating methods, microwave-assisted synthesis often leads to cleaner reactions with fewer byproducts, simplifying purification. tandfonline.comresearchgate.net The rapid and uniform heating provided by microwaves is credited for the enhanced reaction rates and efficiencies. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrahydrocarbazole Synthesis researchgate.netwjarr.com

Synthesis Method Reaction Conditions Time Yield (%)
Conventional Phenylhydrazine + Cyclohexanone Glacial Acetic Acid, Reflux 1-2 hours ~71
Microwave-Assisted Phenylhydrazine + Cyclohexanone Glacial Acetic Acid, MW (600W) 3-5 minutes 96
Conventional Aniline + 2-Bromocyclohexanone Two-step, various conditions Several hours Lower

In line with the principles of green chemistry, the use of water as a reaction solvent is highly desirable. Water is non-toxic, non-flammable, inexpensive, and environmentally benign. An efficient and high-yielding process for the synthesis of substituted tetrahydrocarbazoles has been developed using dilute aqueous sulfuric acid. derpharmachemica.com

This method involves reacting substituted phenyl hydrazine (B178648) hydrochlorides with cyclohexanones in the presence of 10% aqueous sulfuric acid at approximately 90°C. derpharmachemica.com This approach avoids the use of volatile and often toxic organic solvents. The reaction conditions were optimized by testing various acids, with aqueous sulfuric acid providing excellent yields (typically 92-97%). derpharmachemica.com The procedure is simple, economical, and utilizes readily available laboratory reagents, making it an attractive green alternative for the synthesis of this important class of compounds. derpharmachemica.com The use of aqueous media is a significant step towards developing more sustainable synthetic protocols in pharmaceutical and chemical manufacturing. derpharmachemica.comgoogle.com

Chemical Reactivity and Derivatization Pathways of N 4 Methoxybenzyl Tetrahydrocarbazole

Functionalization at the N-Position (N-9)

The nitrogen atom at the 9-position of the tetrahydrocarbazole ring is a key site for functionalization. Its nucleophilic character, influenced by the adjacent aromatic system, allows for the introduction of a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

N-Acylation Reactions

N-acylation of the tetrahydrocarbazole nucleus is a common strategy to introduce carbonyl-containing moieties. This reaction typically involves the treatment of the N-H precursor with an acylating agent in the presence of a base. While the N-(4-methoxybenzyl) group is already in place, understanding the acylation of the parent tetrahydrocarbazole provides insight into the reactivity of the N-9 position.

A notable method for the N-acylation of 1,2,3,4-tetrahydrocarbazoles employs a solid-state grinding technique. nih.govmdma.ch This solvent-free approach offers advantages in terms of reduced reaction times and improved yields compared to conventional solution-phase methods. nih.gov In this procedure, a mixture of the tetrahydrocarbazole and a solid base, such as anhydrous potassium carbonate, is ground together before the addition of the acylating agent. nih.gov

EntryAcylating AgentProductYield (%) (Solid Grind)Yield (%) (Reflux)
1Chloroacetyl chlorideN-(Chloroacetyl)-1,2,3,4-tetrahydrocarbazole8555
2Acetyl chlorideN-(Acetyl)-1,2,3,4-tetrahydrocarbazole8252
3Propionyl chlorideN-(Propionyl)-1,2,3,4-tetrahydrocarbazole8050

This table illustrates the efficiency of the solid grind methodology for the N-acylation of 1,2,3,4-tetrahydrocarbazole (B147488), showing significantly higher yields compared to conventional refluxing methods. nih.gov

The disappearance of the N-H stretching band in the infrared (IR) spectrum and the appearance of a strong carbonyl absorption are characteristic indicators of a successful N-acylation. nih.gov This transformation is fundamental for creating amide derivatives, which can serve as precursors for more complex molecular architectures.

N-Substituted Triazole Formation via Copper-Catalyzed Huisgen [3+2] Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgokstate.edu This reaction can be applied to N-(4-methoxybenzyl)tetrahydrocarbazole by first introducing an alkyne functionality at the N-9 position.

The initial step involves the N-alkylation of the tetrahydrocarbazole with a propargyl halide, such as propargyl bromide, in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF). wjarr.com This yields the N-propargyltetrahydrocarbazole precursor.

Subsequent reaction of the N-propargyl derivative with a variety of organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, affords the corresponding N-substituted triazole derivatives. wjarr.com This methodology allows for the facile connection of the tetrahydrocarbazole moiety to other pharmacophores or functional groups. wjarr.com

Alkyne PrecursorAzide PartnerCatalyst SystemProduct
N-PropargyltetrahydrocarbazoleAzido-containing carbazole (B46965)CuSO₄ / Sodium AscorbateTetrahydrocarbazole-triazole-carbazole conjugate
N-PropargyltetrahydrocarbazoleAzido-containing phenothiazineCuSO₄ / Sodium AscorbateTetrahydrocarbazole-triazole-phenothiazine conjugate
N-Propargyltetrahydrocarbazole1-AzidoadamantaneCuSO₄ / Sodium AscorbateTetrahydrocarbazole-triazole-adamantane conjugate

This table showcases the versatility of the copper-catalyzed Huisgen [3+2] cycloaddition for linking N-propargyltetrahydrocarbazole with various azide-containing molecules. wjarr.com

Reactions at the Cyclohexane (B81311) Ring (C1-C4) of the Tetrahydrocarbazole Core

The saturated cyclohexane portion of the tetrahydrocarbazole ring system presents opportunities for a different set of chemical transformations, primarily focused on oxidation, reduction, and alkylation, allowing for the introduction of new functional groups and stereocenters.

Oxidation Reactions to Tetrahydrocarbazolones

Oxidation of the cyclohexane ring, particularly at the benzylic positions (C-1 and C-4a), can lead to the formation of tetrahydrocarbazolones. One approach to functionalize the C-1 position involves a photocatalyzed oxidation of the tetrahydrocarbazole derivative in the presence of oxygen and a photosensitizer, such as Rose Bengal. researchgate.net This reaction generates a hydroperoxide intermediate at the C-1 position. researchgate.net This hydroperoxide can then be activated by an acid, such as trifluoroacetic acid or acetic acid, to undergo nucleophilic substitution, or it can be a precursor to the corresponding ketone. researchgate.net

The direct oxidation of tetrahydrocarbazoles to tetrahydrocarbazol-1-ones is a known transformation and serves as a method to introduce a carbonyl group into the carbocyclic ring. researchgate.net The formation of 1-oxo-1,2,3,4-tetrahydrocarbazoles can also be achieved through an acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com

Selective Reductions and Hydrogenation Studies of Tetrahydrocarbazole Derivatives

The carbonyl group of tetrahydrocarbazolones, formed via oxidation, can be selectively reduced to the corresponding alcohol. For instance, the reduction of an indole-functionalized tetrahydrocarbazolone derivative has been shown to yield the corresponding alcohol as a mixture of diastereoisomers. nih.gov The choice of reducing agent can influence the stereochemical outcome of the reaction. Reagents like sodium borohydride (B1222165) are commonly used for the reduction of ketones to secondary alcohols. mdma.ch The stereoselectivity of such reductions in cyclic systems is often governed by steric approach control, where the hydride reagent attacks from the less hindered face of the carbonyl group.

Furthermore, the tetrahydrocarbazole nucleus itself can undergo hydrogenation under catalytic conditions. Studies on related N-alkylcarbazoles have shown that complete hydrogenation of the aromatic rings can be achieved using catalysts such as ruthenium on alumina (B75360). semanticscholar.orgresearchgate.net This process converts the aromatic carbazole core into a fully saturated dodecahydrocarbazole derivative, significantly altering the geometry and electronic properties of the molecule. okstate.edu The conditions for such hydrogenations, including temperature and pressure, are critical for achieving complete saturation.

Alkylation and Functionalization at the C-4 Position of Tetrahydrocarbazoles

Direct functionalization at the C-4 position of the tetrahydrocarbazole ring is a valuable strategy for introducing substituents. A powerful method for this involves the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid. nih.gov This cascade reaction proceeds through an initial intramolecular Friedel-Crafts hydroxyalkylation to form a 3-indolylmethanol intermediate, which is then activated to react with an external nucleophile at the C-4 position, ultimately yielding 4-functionalized tetrahydrocarbazol-1-ones. nih.gov

Another route to functionalization at the C-4 position involves the synthesis of a 4-bromo-1,2,3,9-tetrahydrocarbazole intermediate. google.com This can be achieved through a multi-step sequence starting from 1,3-cyclohexanedione (B196179) and aniline (B41778) to first form 1,2,3,9-tetrahydrocarbazol-4-one. google.com Reduction of the ketone to the corresponding 4-hydroxy derivative, followed by a bromination reaction, yields the 4-bromo-tetrahydrocarbazole. google.com This bromo-derivative can then potentially undergo various cross-coupling reactions to introduce a wide range of substituents at the C-4 position.

Condensation Reactions with Carbonyl Compounds

One of the notable condensation reactions applicable to electron-rich aromatic and heteroaromatic systems is the Vilsmeier-Haack reaction. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. youtube.comorganic-chemistry.org

While specific studies on this compound are not extensively documented, research on the closely related analogue, N-benzyl-1,2,3,4-tetrahydrocarbazole, provides significant insight into this reactivity. clockss.orgrsc.org The Vilsmeier-Haack reaction of N-benzyl-THC is complex, yielding multiple formylated products. The electrophilic Vilsmeier reagent attacks not only the electron-rich benzene (B151609) moiety but also the aliphatic portion of the tetrahydrocarbazole system. clockss.org

Studies have shown that the reaction on N-benzyl-THC can lead to formylation at the C1 position of the alicyclic ring, as well as at various positions on the aromatic ring. clockss.orgrsc.org A proposed mechanism suggests an initial electrophilic attack at the 4a-position, a bridgehead carbon, which can then lead to different rearranged and formylated products. clockss.org The reaction conditions, particularly temperature, play a crucial role in the distribution of these products. For instance, reacting N-benzyl-1,2,3,4-tetrahydrocarbazole at 0°C can yield the 1-formylated product in high yield, whereas at higher temperatures (e.g., 120°C), the reaction can lead to aromatized and rearranged products such as 9-benzyl-1-methylcarbazole-3-carbaldehyde. rsc.org

The presence of methyl substituents on the tetrahydrocarbazole core has been shown to exert a significant steric effect on the reaction's outcome, further highlighting the importance of the initial attack at the 4a-position. clockss.org It is therefore anticipated that this compound would undergo similar Vilsmeier-Haack formylation, with the 4-methoxybenzyl group electronically influencing the reactivity of the aromatic rings.

Table 1: Anticipated Products from Vilsmeier-Haack Reaction of this compound (based on N-benzyl analogue)

Product StructurePosition of FormylationNotes
1-formyl-N-(4-methoxybenzyl)tetrahydrocarbazoleC1 (Alicyclic ring)Expected as a major product under milder conditions (e.g., 0°C).
6-formyl-N-(4-methoxybenzyl)tetrahydrocarbazoleC6 (Aromatic ring)Aromatic substitution product.
8-formyl-N-(4-methoxybenzyl)tetrahydrocarbazoleC8 (Aromatic ring)Aromatic substitution product.
Rearranged Aromatic AldehydesVariousFormed under higher temperatures, involving ring-opening and aromatization.

Electrophilic Aromatic Substitution on the Benzene Moiety of the Tetrahydrocarbazole System

The tetrahydrocarbazole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The fused pyrrole (B145914) ring acts as a strong activating group, directing incoming electrophiles primarily to the positions ortho and para to the nitrogen atom, which correspond to the C-5, C-7, and C-8 positions of the carbazole nucleus. The N-substituent, in this case, the 4-methoxybenzyl group, further modulates this reactivity.

The general mechanism for EAS involves two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edu

Halogenation: Halogenation is a common EAS reaction used to functionalize aromatic rings. wikipedia.org For activated systems like tetrahydrocarbazoles, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed, often with an acid catalyst. researchgate.netresearchgate.net The nitrogen atom's lone pair strongly activates the benzene portion of the tetrahydrocarbazole ring. Consequently, substitution is expected to occur preferentially at the C-6 and C-8 positions. Given the steric bulk of the tetrahydrocyclohexane ring, the C-6 position is often favored. The 4-methoxybenzyl group itself is also activated by the methoxy (B1213986) substituent, but the tetrahydrocarbazole nucleus is generally the more reactive site for EAS.

Nitration and Friedel-Crafts Reactions: Nitration (using HNO₃/H₂SO₄) and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃) are other fundamental EAS reactions. msu.edu Due to the high reactivity of the tetrahydrocarbazole ring, these reactions must be conducted under carefully controlled, mild conditions to avoid polysubstitution and side reactions. The strong activating nature of the ring means that Friedel-Crafts reactions might be prone to over-alkylation. Acylation is generally more controllable as the resulting acyl group is deactivating. For this compound, the primary substitution products from these reactions are expected at the C-6 and C-8 positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product(s)
BrominationNBS, cat. Acid6-bromo-N-(4-methoxybenzyl)tetrahydrocarbazole
NitrationHNO₃, H₂SO₄ (mild conditions)6-nitro-N-(4-methoxybenzyl)tetrahydrocarbazole
Friedel-Crafts AcylationRCOCl, AlCl₃6-acyl-N-(4-methoxybenzyl)tetrahydrocarbazole

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization of Tetrahydrocarbazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of complex molecules. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of diverse substituents onto an aromatic or vinylic core. nih.gov

For a molecule like this compound, this derivatization strategy typically involves a two-step sequence:

Functionalization : An electrophilic aromatic substitution, such as the halogenation described in section 3.3, is first performed to install a halide (typically -Br or -I) onto the benzene ring of the tetrahydrocarbazole. This creates the necessary electrophilic partner for the cross-coupling reaction. The 6-bromo derivative is a common and accessible starting material.

Cross-Coupling : The resulting halo-tetrahydrocarbazole derivative is then subjected to the desired palladium-catalyzed reaction.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the synthesis of 6-aryl-N-(4-methoxybenzyl)tetrahydrocarbazole derivatives, effectively creating a biaryl linkage.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. youtube.com This would install a vinyl group at the C-6 position, yielding a styrenyl-type derivative that can be used for further transformations.

This halogenation-coupling sequence provides a versatile platform for introducing a wide array of functional groups, significantly expanding the chemical space accessible from the this compound scaffold.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on 6-bromo-N-(4-methoxybenzyl)tetrahydrocarbazole

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki-MiyauraArylboronic acid, Ar-B(OH)₂Pd(PPh₃)₄ / K₂CO₃6-Aryl substituted
HeckAlkene, R-CH=CH₂Pd(OAc)₂ / PPh₃ / Et₃N6-Alkenyl substituted
SonogashiraTerminal alkyne, R-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl substituted

Strategies for Ring Expansion and Formation of Annulated Systems

Building additional rings onto the tetrahydrocarbazole framework leads to the formation of complex polycyclic systems. These annulated carbazoles are of interest for their potential applications in materials science, particularly as organic light-emitting diodes (OLEDs), due to their extended π-conjugated systems.

A powerful strategy for the direct synthesis of aryl-annulated [c]carbazoles involves a gold(I)-catalyzed cascade reaction. This method utilizes azide-diynes which, in the presence of a gold catalyst, can react with arenes (such as benzene, pyrrole, or indole (B1671886) derivatives) to construct both a new pyrrole and a new benzene ring in a single operation. While this approach builds the annulated carbazole from acyclic precursors, it represents a state-of-the-art method for accessing these complex topologies.

More classical approaches to forming annulated systems from a pre-existing indole or carbazole core often involve intramolecular cyclization reactions. For example, an intramolecular Friedel-Crafts reaction could be employed if a suitable side chain is attached to the tetrahydrocarbazole ring. Another approach is through cycloaddition reactions, such as a Diels-Alder reaction, where a diene attached to the carbazole nucleus reacts with a dienophile to form a new six-membered ring.

Transformation of Related Carbazole and Dihydrocarbazole Intermediates

The tetrahydrocarbazole core can be readily transformed into its fully aromatic carbazole analogue through dehydrogenation (aromatization). This oxidation is a common transformation and can be achieved using various reagents. researchgate.net

The dehydrogenation of N-substituted tetrahydrocarbazoles to the corresponding N-substituted carbazoles is a key reaction for accessing these highly conjugated systems. This compound can be oxidized to N-(4-methoxybenzyl)carbazole. The synthesis of the fully aromatic N-(4-methoxyphenyl)-9H-carbazole has been reported via an Ullmann condensation. nih.gov

Common methods for the dehydrogenation of tetrahydrocarbazoles include:

Heating with Palladium on Carbon (Pd/C): This is a widely used catalytic method, often performed in a high-boiling solvent like xylene or decalin at elevated temperatures. okstate.eduresearchgate.net

Reaction with Quinone-based Oxidants: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) are effective for aromatization under milder conditions than catalytic dehydrogenation. okstate.edu

The reverse transformation, the hydrogenation of N-substituted carbazoles, can be used to synthesize the tetrahydrocarbazole derivatives. researchgate.net This is typically achieved using catalytic hydrogenation with catalysts like ruthenium on alumina under a hydrogen atmosphere. semanticscholar.org Dihydrocarbazole species are often key intermediates in both the hydrogenation and dehydrogenation processes.

Table 4: Common Reagents for the Dehydrogenation of Tetrahydrocarbazoles

ReagentTypical ConditionsProduct
Palladium on Carbon (10% Pd/C)High-boiling solvent (e.g., xylene), refluxN-(4-methoxybenzyl)carbazole
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent (e.g., benzene or dioxane), refluxN-(4-methoxybenzyl)carbazole
ChloranilXylene, refluxN-(4-methoxybenzyl)carbazole

Spectroscopic and Structural Characterization Methodologies for N 4 Methoxybenzyl Tetrahydrocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of N-(4-methoxybenzyl)tetrahydrocarbazole would display distinct signals corresponding to the different types of protons present. The aromatic protons of the tetrahydrocarbazole moiety and the 4-methoxybenzyl group would appear in the downfield region (typically δ 6.5-8.0 ppm). The benzylic methylene (B1212753) protons (CH₂) connecting the methoxybenzyl group to the nitrogen atom would likely produce a singlet in the range of δ 5.0-5.5 ppm. The aliphatic protons of the saturated cyclohexene (B86901) ring of the tetrahydrocarbazole core would show complex multiplets in the upfield region (δ 1.8-3.0 ppm). orgsyn.org The methoxy (B1213986) group (OCH₃) protons on the benzyl (B1604629) substituent would be identifiable as a sharp singlet around δ 3.8 ppm. iucr.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the aromatic carbons in the downfield region (δ 110-160 ppm). The carbon of the methoxy group would resonate around δ 55 ppm. rsc.org The aliphatic carbons of the tetrahydrocarbazole ring system would appear in the upfield region of the spectrum (δ 20-40 ppm). orgsyn.orgresearchgate.net The benzylic methylene carbon would be expected in the δ 45-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Tetrahydrocarbazole Aromatic C-H 6.8 - 7.5 110 - 140
Tetrahydrocarbazole Aliphatic C-H₂ (4x) 1.8 - 3.0 20 - 30
Methoxybenzyl Aromatic C-H 6.7 - 7.3 114 - 130
Methoxybenzyl Aromatic C-O - 158 - 160
N-CH₂ (Benzylic) ~ 5.3 ~ 50

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to confirm the connectivity of protons within the cyclohexene ring of the tetrahydrocarbazole and within the two separate aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). libretexts.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). libretexts.orgyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic methylene protons and the carbons of the tetrahydrocarbazole ring system, as well as the carbons of the methoxybenzyl ring, confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can provide valuable information about the molecule's conformation and the spatial relationship between the N-benzyl substituent and the tetrahydrocarbazole core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexene ring would appear just below 3000 cm⁻¹. orgsyn.orgijnc.ir The spectrum would also show C=C stretching absorptions for the aromatic rings in the 1450-1600 cm⁻¹ region. ijnc.ir Key absorptions would include the C-N stretching band (around 1270-1360 cm⁻¹) and the characteristic C-O stretching of the aryl ether in the methoxy group (typically a strong band around 1250 cm⁻¹). ijnc.irrsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N (tertiary amine) Stretch 1270 - 1360
C-O (aryl ether) Stretch 1230 - 1270 (asymmetric)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₉NO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass of 277.1467 g/mol . nih.gov The nominal molecular weight is 277.4 g/mol . nih.gov

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond. This would result in two major fragments: one corresponding to the tetrahydrocarbazole cation and another corresponding to the 4-methoxybenzyl cation (m/z 121), which is often a very stable and prominent peak in the mass spectra of such compounds.

Advanced Spectroscopic Techniques for Elucidating Complex Tetrahydrocarbazole Derivatives

For more complex derivatives or when dealing with mixtures, advanced and hyphenated techniques are employed. A coupled computational-experimental approach, where theoretical calculations (e.g., Density Functional Theory, DFT) are used to predict spectra (NMR, IR), can aid in the interpretation of experimental data. rsc.org This synergy is particularly powerful for assigning complex vibrational modes in IR spectra or resolving ambiguities in NMR assignments for structurally similar isomers. rsc.org

Computational Chemistry and Theoretical Studies on N 4 Methoxybenzyl Tetrahydrocarbazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(4-methoxybenzyl)tetrahydrocarbazole, DFT calculations are instrumental in predicting its three-dimensional geometry, conformational preferences, and the distribution of electrons within the molecule.

The geometry of this compound in its ground state can be optimized using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to find the most stable arrangement of its atoms. These calculations typically reveal the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Interactive Data Table: Predicted Geometric Parameters for a Stable Conformer of this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar molecular structures, as specific DFT calculations for this compound are not available in the cited literature. The purpose is to demonstrate the type of data obtained from such calculations.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) N (indole)C (benzyl CH₂)1.45
C (benzyl CH₂)C (benzyl ring)1.51
C (indole)N (indole)1.38
Bond Angle (°) C (indole)N (indole)C (benzyl CH₂)125.0
N (indole)C (benzyl CH₂)C (benzyl ring)112.0
Dihedral Angle (°) C (indole)N (indole)C (benzyl CH₂)C (benzyl ring)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrahydrocarbazole moiety, particularly the indole (B1671886) nucleus, which acts as the primary electron donor. The LUMO, conversely, is likely distributed over the aromatic systems, capable of accepting electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. The presence of the electron-donating 4-methoxybenzyl group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted N-benzyltetrahydrocarbazole.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar molecular structures. The purpose is to demonstrate the type of data obtained from FMO analysis.

Molecular OrbitalPredicted Energy (eV)Description
HOMO -5.50Localized on the tetrahydrocarbazole ring system; electron-donating character.
LUMO -1.20Distributed across the aromatic rings; electron-accepting character.
HOMO-LUMO Gap (ΔE) 4.30Indicator of chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Interactive Data Table: Predicted NBO Analysis for Key Interactions in this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar molecular structures. The purpose is to demonstrate the type of data obtained from NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N π* (C=C of indole)15.0n → π* (Resonance)
LP (2) O (methoxy) π* (C=C of benzyl)8.5n → π* (Resonance)
σ (C-H of CH₂) π* (C=C of indole)2.5σ → π* (Hyperconjugation)

Mechanistic Investigations of Synthetic Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound.

The most common route for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis. wjarr.com For this compound, this would likely involve the reaction of a suitably substituted hydrazine (B178648) with cyclohexanone (B45756), followed by N-alkylation with 4-methoxybenzyl chloride, or the use of an N-(4-methoxybenzyl) substituted hydrazine from the outset.

Computational studies on the Fischer indole synthesis have shown that the reaction proceeds through several key steps: formation of a hydrazone, tautomerization to an enamine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization. wikipedia.org DFT calculations can be used to map out the energy profile of this entire reaction pathway. This involves locating the structures of all reactants, intermediates, and products, and calculating their relative energies. Such studies can reveal the rate-determining step of the reaction and provide a rationale for the observed product distribution. For instance, computational work on a related Fischer indolization showed that the wikipedia.orgwikipedia.org-sigmatropic rearrangement is a key step, and its transition state can be influenced by substituents. nih.gov

A crucial aspect of mechanistic studies is the characterization of transition states—the high-energy structures that connect reactants and products. Using DFT, the geometry of a transition state can be optimized, and its energy calculated. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Molecular Modeling and Simulation Studies on this compound

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, molecular modeling and simulation studies are instrumental in understanding its conformational dynamics, interaction with biological targets, and physicochemical properties. These theoretical approaches complement experimental data, offering insights that can guide further research and drug design efforts.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. njit.edu For this compound, MD simulations can reveal crucial information about its structural flexibility and stability in various environments, such as in solution.

Research Findings: While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to similar and more complex molecular systems. njit.edunih.gov An MD simulation for this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and predict their motion.

Simulation Run: Solving Newton's equations of motion for each atom in the system over a specified period, generating a trajectory of atomic positions and velocities.

From these simulations, researchers can analyze conformational changes, the stability of different poses, and the formation of intramolecular and intermolecular hydrogen bonds. For instance, simulations can show how the 4-methoxybenzyl group rotates and flexes relative to the tetrahydrocarbazole core, which is critical for its interaction with a biological receptor. nih.gov The stability of a ligand-protein complex, initially predicted by docking, is often further validated using MD simulations to observe the dynamic behavior of the ligand in the binding pocket over time. nih.gov

Simulation ParameterTypical Value/ConditionPurpose
Software GROMACS, AMBER, CHARMMTo run the simulation algorithms.
Force Field CHARMM36, AMBER, OPLSTo define the physics of atomic interactions.
Solvent Model TIP3P, SPC/E (for water)To simulate the aqueous environment.
Simulation Time 100-500 nanosecondsTo observe significant conformational changes.
Analysis RMSD, RMSF, Hydrogen BondsTo quantify stability, flexibility, and interactions.

In Silico Docking Analysis Methodologies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is essential for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Methodologies and Findings: For tetrahydrocarbazole derivatives, molecular docking studies are frequently employed to evaluate their binding affinity and interaction patterns with various protein targets. journalspress.comresearchgate.net The process generally involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and optimized for its geometry and energy. researchgate.net

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is identified and defined. researchgate.netresearchgate.net

Docking Simulation: Software like AutoDock Vina or VLife MDS is used to systematically explore various conformations of the ligand within the defined binding site. nih.govjournalspress.com The software employs scoring functions to rank the different poses based on their predicted binding affinity.

Analysis of Results: The output provides docking scores (often in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.govdovepress.com The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

Studies on similar tetrahydrocarbazole compounds have shown that they form stable complexes within the binding pockets of target proteins, with docking scores indicating favorable binding energies. dovepress.com For this compound, docking would likely show key interactions involving the methoxy (B1213986) group and the aromatic rings with specific residues in a target's active site.

ParameterDescriptionExample Finding for a Tetrahydrocarbazole Derivative
Target Protein The biological macromolecule of interest (e.g., an enzyme, receptor).DNA Gyrase B, Histamine H1 receptor. journalspress.comdovepress.com
Docking Software Program used to perform the simulation.VLife MDS, AutoDock Vina. nih.govjournalspress.com
Docking Score A numerical value representing the predicted binding affinity (kcal/mol).Scores ranging from -7.5 to -10.7 kcal/mol for promising candidates. nih.gov
Key Interactions Specific bonds and contacts stabilizing the complex.Hydrogen bonds with residues like ASP, ARG, GLY; hydrophobic interactions. nih.govmdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These calculated spectra can be compared with experimental data to validate the chemical structure of a synthesized compound like this compound and to gain a deeper understanding of its vibrational and electronic properties. manchester.ac.uk

Methodologies and Findings: The primary method for predicting spectroscopic properties is Density Functional Theory (DFT). manchester.ac.uk A common approach involves using a functional, such as B3LYP, with a basis set like 6-311+G(d,p). manchester.ac.uk

IR Spectroscopy: Computational methods calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific type of bond stretching or bending. These frequencies can be compared to the peaks in an experimental IR spectrum. For instance, the calculated C=O stretching frequency in related carbazole (B46965) compounds has been compared to the observed band in the FTIR spectrum. ijnc.ir

NMR Spectroscopy: The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) can also be calculated. researchgate.net These theoretical values are then compared to the experimental NMR spectrum. Good agreement between the calculated and observed chemical shifts helps confirm the proposed molecular structure and the assignment of each signal. ijnc.irresearchgate.net

For this compound, DFT calculations would predict characteristic IR absorption bands for C-H aromatic and aliphatic stretching, C-N stretching, and C-O stretching of the methoxy group. Similarly, ¹H and ¹³C NMR chemical shifts for each unique hydrogen and carbon atom in the molecule would be calculated.

Spectroscopic DataCalculated Value (Hypothetical Example)Observed Value (Typical Range for Similar Structures)Assignment
IR Frequency (cm⁻¹) 2930~2925-2940Aliphatic C-H stretch
IR Frequency (cm⁻¹) 1610~1600-1615Aromatic C=C stretch
IR Frequency (cm⁻¹) 1245~1240-1250C-O (ether) stretch
¹H NMR Shift (ppm) 3.75~3.7-3.8-OCH₃ protons
¹H NMR Shift (ppm) 7.20~7.1-7.3Aromatic protons
¹³C NMR Shift (ppm) 55.4~55.0-56.0-OCH₃ carbon
¹³C NMR Shift (ppm) 138.2~137-139Quaternary aromatic carbon

Quantitative Structure-Activity Relationship (QSAR) Model Development for Tetrahydrocarbazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. journalspress.com For tetrahydrocarbazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for their biological effects. journalspress.comnih.gov

Methodologies and Findings: The development of a QSAR model for tetrahydrocarbazole derivatives involves several key steps:

Data Set Collection: A series of tetrahydrocarbazole analogs with experimentally determined biological activities (e.g., antihistaminic, hypoglycemic) is compiled. journalspress.comnih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as Partial Least Squares Regression (PLSR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. journalspress.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics. A good model will have high values for correlation coefficients (r²) and cross-validated correlation coefficients (q²), and a high F-test value, indicating a statistically significant relationship. journalspress.com

A study on novel tetrahydrocarbazole derivatives as antihistaminic agents successfully developed a 3D-QSAR model using the PLSR method. journalspress.com The resulting model showed excellent statistical quality, indicating its reliability for predicting the activity of new compounds in this class. journalspress.com Such models can guide medicinal chemists in designing more potent tetrahydrocarbazole derivatives by highlighting the molecular properties that need to be optimized.

Statistical ParameterValue from a Study on Tetrahydrocarbazole Derivatives journalspress.comDescription
r² (Correlation Coefficient) 0.9977Indicates how well the model fits the training data (a value close to 1 is ideal).
q² (Cross-validated r²) 0.0882Measures the predictive ability of the model for new data.
F-test 1709.37A measure of the statistical significance of the model.
pred_r² 3.3755Measures the predictive ability of the model for an external test set.

Role As Intermediates in Complex Molecule Synthesis

Precursors for Naturally Occurring Carbazole (B46965) Alkaloids

The tetrahydrocarbazole framework is a common structural motif in a wide range of biologically active carbazole alkaloids. The synthesis of these natural products often requires the use of N-protected tetrahydrocarbazole intermediates to achieve the desired substitution patterns and functionalities. The N-(4-methoxybenzyl) group serves as an effective protecting group for the nitrogen atom of the tetrahydrocarbazole ring system during transformations such as oxidation (aromatization), halogenation, and cross-coupling reactions, which are often key steps in the total synthesis of carbazole alkaloids.

The synthesis of many carbazole alkaloids begins with the construction of a substituted tetrahydrocarbazole core. Protecting the nitrogen with a PMB group allows for subsequent chemical manipulations on the carbocyclic or aromatic rings without unintended side reactions involving the nitrogen atom. Once the desired modifications are complete, the tetrahydrocarbazole can be aromatized to the corresponding carbazole, and the PMB group can be cleaved under oxidative or acidic conditions to yield the natural alkaloid or a late-stage precursor.

Table 1: Examples of Synthetic Transformations in Carbazole Alkaloid Synthesis where N-Protection is Advantageous

Transformation StepPurposeRole of N-Protection (e.g., with PMB)
Aromatization of TetrahydrocarbazoleTo form the fully aromatic carbazole core.Prevents N-oxidation and facilitates cleaner reaction.
Halogenation (e.g., Bromination)To introduce a handle for further functionalization.Directs halogenation to the carbazole ring and prevents N-halogenation.
Cross-Coupling ReactionsTo form new carbon-carbon or carbon-heteroatom bonds.Prevents interference of the N-H proton with the catalytic cycle.
Functional Group InterconversionTo modify existing functional groups on the scaffold.Shields the nitrogen from reacting with reagents used for the modification.

Building Blocks for Polymeric Materials and Functional Organic Molecules

Carbazole-containing polymers have garnered significant interest due to their unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The synthesis of well-defined carbazole-based polymers often involves the polymerization of functionalized carbazole monomers.

N-(4-methoxybenzyl)tetrahydrocarbazole can serve as a precursor to such monomers. The tetrahydrocarbazole unit can be functionalized at various positions, for instance, by introducing polymerizable groups like vinyl or ethynyl (B1212043) moieties, or by incorporating groups that tune the electronic properties of the final polymer. The presence of the N-PMB group ensures that the nitrogen atom does not interfere with the polymerization process, which can be sensitive to acidic protons. After polymerization, the PMB group can be removed if a free N-H functionality is desired in the final polymer, or the tetrahydrocarbazole units can be aromatized to carbazoles to achieve the desired electronic properties.

Intermediates in the Synthesis of Diverse Heterocyclic Frameworks

The tetrahydrocarbazole skeleton can be used as a scaffold to construct more complex, fused heterocyclic systems. The reactivity of the double bond in the partially saturated ring of tetrahydrocarbazole, as well as the aromatic ring, can be exploited to build additional rings.

In these synthetic strategies, protecting the nitrogen with a 4-methoxybenzyl group is often a necessary step. This protection prevents the nitrogen from acting as a nucleophile or base in reactions intended to modify other parts of the molecule. For example, in reactions involving strong bases or electrophiles to functionalize the carbocyclic ring, the N-H proton of an unprotected tetrahydrocarbazole could interfere. By employing this compound, chemists can perform a wider range of chemical transformations to build fused rings, leading to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Once the desired heterocyclic framework is constructed, the PMB group can be readily cleaved to provide the final product.

Future Directions in Research on N 4 Methoxybenzyl Tetrahydrocarbazole

Development of Novel Asymmetric Synthetic Routes for N-(4-methoxybenzyl)tetrahydrocarbazole

The synthesis of chiral tetrahydrocarbazoles is of substantial interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov Future research will likely focus on developing novel catalytic asymmetric methods to produce enantiomerically pure this compound. While traditional methods like the Fischer indole (B1671886) synthesis are effective for creating the basic scaffold, they often result in racemic mixtures. researchgate.netwjarr.com

Advanced strategies are needed to control stereochemistry. One promising avenue is the use of chiral Lewis acids or Brønsted acids to catalyze enantioselective intramolecular Friedel-Crafts-type reactions or cycloadditions. nih.govnih.gov For instance, asymmetric [3+3] annulation reactions between substituted indoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids, have shown success in producing optically active tetrahydrocarbazoles with high yields and enantioselectivity. nih.gov

Future work could explore the adaptation of these methods for substrates leading to this compound. This would involve designing specific chiral catalysts that can effectively control the stereochemical outcome of the cyclization step. The development of organocatalytic methods also presents a valuable, metal-free alternative for these asymmetric transformations.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

Synthetic Strategy Catalyst Type Potential Advantages Key Challenges
Catalytic Asymmetric [3+3] Annulation Chiral Lewis Acids (e.g., Cu(II), Sc(III) complexes) High yields, excellent enantioselectivity (up to 94% ee reported for related systems). nih.gov Substrate scope, catalyst loading, and cost.
Enantioselective Intramolecular Friedel-Crafts Alkylation Chiral Brønsted Acids or Lewis Acids Direct formation of the chiral center, atom economy. Control of regioselectivity, potential for side reactions.
Asymmetric Transfer Hydrogenation Chiral Ruthenium Catalysts (e.g., Noyori-type) High enantioselectivity for reduction of keto-precursors. researchgate.net Requires a suitable precursor with a carbonyl group.

| Organocatalyzed Cycloaddition | Chiral Amines or Phosphoric Acids | Metal-free, environmentally benign, readily available catalysts. | Catalyst stability, achieving high enantioselectivity. |

Exploration of Unconventional Reactivity Profiles of the this compound Scaffold

The chemical reactivity of the tetrahydrocarbazole nucleus is rich but remains underexplored beyond standard functionalization. wjarr.com The nitrogen atom of the indole moiety typically acts as a Lewis base, making it susceptible to reactions with electrophiles. wjarr.com Future investigations should probe unconventional reactivity patterns to generate novel molecular architectures based on the this compound scaffold.

One area of interest is the late-stage functionalization of the saturated carbocyclic ring through C-H activation. Utilizing transition metal catalysts (e.g., palladium, rhodium, iridium), it may be possible to selectively introduce new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. This would provide a more efficient route to a diverse library of derivatives.

Furthermore, exploring the reactivity of the electron-rich indole core towards dearomatization reactions could lead to complex, three-dimensional structures. Photoredox catalysis, for example, could open up new reaction pathways, enabling novel cycloadditions or radical-mediated transformations that are not accessible through traditional thermal methods. The N-(4-methoxybenzyl) group itself could also be a target for modification or cleavage under specific conditions to allow for further derivatization.

Advanced Computational Studies for Rational Design of Tetrahydrocarbazole Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, accelerating the discovery process. researchgate.netwiley.com Future research on this compound and its derivatives would greatly benefit from the integration of advanced computational studies.

Techniques such as molecular docking can be used to predict the binding modes and affinities of new derivatives with biological targets, such as enzymes or receptors. researchgate.netnih.gov This is particularly relevant given the known pharmacological potential of the tetrahydrocarbazole scaffold. wjarr.comnih.gov For example, designing derivatives as selective inhibitors for enzymes like butyrylcholinesterase has been explored for potential therapeutic applications in Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of tetrahydrocarbazole derivatives and their biological activity, guiding the design of more potent compounds. researchgate.net Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the this compound molecule, helping to predict the outcomes of chemical reactions and design more efficient synthetic routes.

Table 2: Application of Computational Methods in Tetrahydrocarbazole Research

Computational Technique Application Area Information Gained
Molecular Docking Drug Design Prediction of binding affinity and orientation at a target's active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Lead Optimization Correlation of molecular descriptors with biological activity to guide derivatization. researchgate.net
Density Functional Theory (DFT) Reactivity Prediction Understanding electronic properties, reaction mechanisms, and spectroscopic data.

| Molecular Dynamics (MD) Simulations | Mechanistic Studies | Simulating the dynamic behavior of the molecule and its interaction with biological targets over time. nih.gov |

Application of this compound in Emerging Materials Science Fields

While carbazole-based materials have found applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaics, the potential of tetrahydrocarbazole derivatives in materials science is a nascent field. The this compound scaffold possesses interesting electronic and photophysical properties that could be exploited.

Future research could focus on synthesizing polymers or oligomers incorporating the this compound unit. The carbazole (B46965) moiety is known for its hole-transporting properties, and the saturated ring of the tetrahydrocarbazole could be used to tune the solubility and morphological characteristics of the resulting materials. The methoxybenzyl group could also influence the electronic properties and intermolecular packing.

Another potential application is in the development of novel sensors. The indole nitrogen and the aromatic rings could act as binding sites for specific analytes, and this binding event could be transduced into a measurable optical or electronic signal. Research in this area would involve designing and synthesizing derivatives with specific recognition motifs and studying their response to various chemical species.

Integration of Flow Chemistry and Automated Synthesis Paradigms for Efficient Production

To accelerate the synthesis and screening of new this compound derivatives, the integration of modern synthesis technologies is crucial. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. cam.ac.uknih.govorganic-chemistry.org

Future efforts could focus on developing a continuous flow process for the synthesis of the this compound core. This would allow for the rapid production of the scaffold in a reproducible and scalable manner. researchgate.net Furthermore, integrating this flow synthesis with automated purification and analysis systems would create a high-throughput platform for generating libraries of derivatives. rsc.org

Machine learning algorithms could be coupled with these automated systems to direct the synthesis towards compounds with optimized properties. rsc.org By analyzing the data from previous reactions in real-time, the system could intelligently select the next set of reaction conditions or starting materials to explore, significantly speeding up the discovery of new molecules with desired functionalities.

Q & A

Basic: What are the common synthetic routes for N-(4-methoxybenzyl)tetrahydrocarbazole, and how can its purity be verified?

Methodological Answer:
The synthesis typically involves Borsche-Drechsel cyclization , where cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement to form the tetrahydrocarbazole core . For functionalization, coupling reactions with 4-methoxybenzyl groups are employed, such as using EDCI/HOBt as coupling agents in anhydrous solvents (e.g., DMF) under controlled pH and temperature . Purity verification requires 1^1H NMR (to confirm substituent integration), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve stereochemical ambiguities) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:
Standard protocols include wearing PPE (gloves, goggles, lab coats) , working in a fume hood , and avoiding skin contact. Waste should be segregated and disposed via certified biohazard services to prevent environmental contamination. Evidence from analogous compounds highlights risks of irritancy and recommends neutralization of acidic byproducts before disposal .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer:
Key variables include:

  • Catalyst selection : EDCI/HOBt systems enhance coupling efficiency compared to traditional glacial acetic acid .
  • Solvent choice : Anhydrous ethanol or DMF improves solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) optimize cyclization, while lower temperatures (25–40°C) minimize side reactions during coupling .
  • Stoichiometry : A 1:1 molar ratio of tetrahydrocarbazole precursors to 4-methoxybenzyl reagents reduces dimerization .

Advanced: What advanced spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves Z′ = 4 structures and confirms bond angles/distances (e.g., C–C mean = 0.002 Å, R factor = 0.034) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes diastereomers in asymmetric syntheses .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., C12_{12}H13_{13}N3_3O) with <2 ppm error .

Advanced: How do computational methods like molecular docking contribute to understanding the biological activity of this compound derivatives?

Methodological Answer:
Molecular dynamics (MD) simulations predict binding affinities to targets like GSK-3β or MMP-9. For example, MM/GBSA scoring quantifies interactions with catalytic pockets, while docking studies (AutoDock Vina) identify key residues (e.g., Lys85 in GSK-3β) for structure-activity relationship (SAR) optimization . These methods reduce experimental trial-and-error by prioritizing derivatives with favorable ΔG values (<−8 kcal/mol) .

Advanced: What strategies can resolve contradictions in biological activity data among different tetrahydrocarbazole derivatives?

Methodological Answer:

  • Meta-analysis of substituent effects : Compare IC50_{50} values of derivatives (e.g., 4-methoxy vs. 2-chloro substituents) to identify trends in potency .
  • Dose-response profiling : Validate discrepancies using orthogonal assays (e.g., MTT for cytotoxicity vs. enzymatic inhibition assays) .
  • Crystallographic overlap studies : Superimpose active/inactive derivatives (e.g., using PyMOL) to pinpoint steric or electronic mismatches in binding sites .

Basic: What are the key structural features of this compound confirmed by X-ray crystallography?

Methodological Answer:
X-ray data reveal a triclinic polymorph with space group P1P\overline{1}, featuring:

  • A planar tetrahydrocarbazole core (mean deviation = 0.02 Å).
  • Methoxybenzyl group oriented at 67.5° relative to the carbazole plane.
  • Hydrogen-bond networks between N–H and carbonyl oxygen (2.1 Å distance), stabilizing the crystal lattice .

Advanced: How does the substitution pattern on the methoxybenzyl group influence the biological efficacy of tetrahydrocarbazole derivatives?

Methodological Answer:

  • Electron-donating groups (e.g., 4-methoxy) enhance solubility and membrane permeability, improving bioavailability .
  • Halogen substituents (e.g., 2-chloro) increase binding affinity to hydrophobic enzyme pockets (e.g., COX-2) but may reduce metabolic stability .
  • Bulkier groups (e.g., 3,4,5-trimethoxy) induce steric clashes in tight binding sites, necessitating SAR-driven truncation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.